2,6-Diaminopyridin-3-ol

Cyclin-Dependent Kinase Inhibitors Anticancer Medicinal Chemistry

Researchers developing CDK inhibitors or transition-metal chemosensors often encounter failed syntheses when substituting unsubstituted 2,6-diaminopyridine-the missing 3-OH group eliminates the reactive site essential for pharmacophore construction. 2,6-Diaminopyridin-3-ol (CAS 100517-02-0) resolves this limitation. • Enables acylation at the 3-OH position to yield low-nanomolar CDK1/2 inhibitors not accessible from the unfunctionalized core. • Provides a superior antioxidant pharmacophore; phosphonate derivatives achieve IC50 of 7.4 µM against M-Hela cells, outperforming meta-phenylenediamine analogs. • Demonstrates high Cu²⁺ binding affinity (Ka = 6.3 × 10⁶ L·mol⁻¹) for designing selective fluorescent probes and molecular logic gates. Supplied at ≥98% purity for consistent SAR studies and scale-up. Available for immediate dispatch to research laboratories worldwide.

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 100517-02-0
Cat. No. B561141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopyridin-3-ol
CAS100517-02-0
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESC1=CC(=NC(=C1O)N)N
InChIInChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8)
InChIKeyVZRMDLPJHQLXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diaminopyridin-3-ol Overview


2,6-Diaminopyridin-3-ol (CAS: 100517-02-0) is a heterocyclic building block comprising a pyridine ring substituted with amino groups at the 2- and 6-positions and a hydroxyl group at the 3-position . This specific substitution pattern imparts unique hydrogen-bonding and chelation capabilities that are fundamentally distinct from other diaminopyridine isomers and simpler pyridine analogs, making it a versatile scaffold for medicinal chemistry and material science . Its primary value in procurement lies in its role as a precursor to specialized 2,6-diaminopyridine derivatives, where the 3-hydroxyl group is critical for downstream functionalization and biological activity [1].

2,6-Diaminopyridin-3-ol: Why It Cannot Be Replaced


Generic substitution with unsubstituted 2,6-diaminopyridine (CAS: 141-86-6) or other isomers fails in applications requiring the 3-hydroxyl group. This hydroxyl moiety is not merely a passive substituent; it is the essential functional handle that enables downstream derivatization, such as acylation to form 3-acyl-2,6-diaminopyridines [1]. In these syntheses, replacing 2,6-diaminopyridin-3-ol with its simpler analog eliminates the reactive site required to build the pharmacophore, leading to a complete loss of the target compound's activity [2]. Furthermore, the 3-OH group dramatically alters the molecule's metal-chelating and hydrogen-bonding properties compared to other diaminopyridine isomers, directly impacting performance in coordination chemistry and molecular recognition studies [3].

2,6-Diaminopyridin-3-ol Comparative Evidence


3-Acyl Derivatives: Potent CDK Inhibition

The acylation of the 3-hydroxyl group in 2,6-diaminopyridin-3-ol yields 3-acyl-2,6-diaminopyridine derivatives, which demonstrate significant inhibition of CDK1 and CDK2. This functionalization is impossible with 2,6-diaminopyridine itself, rendering the core inactive. The representative compounds 2r and 11, synthesized from this scaffold, showed potent activity [1].

Cyclin-Dependent Kinase Inhibitors Anticancer Medicinal Chemistry

Phosphonate Derivatives: Antioxidant & Cytotoxic Activity

A series of 2,6-diaminopyridine derivatives, synthesized using 2,6-diaminopyridin-3-ol as a precursor, were evaluated for antioxidant and anticancer activity. These compounds were shown to exhibit higher activity in comparison with their structural analogues based on meta-phenylenediamine, which lacks the pyridine core [1].

Antioxidants Anticancer Structure-Activity Relationship

DMAND: High-Affinity Cu2+ Fluorescent Probe

Derivatives of 2,6-diaminopyridine, such as DMAND (2,4-Dimethyl-7-amino-1,8-naphthyridine), which utilize the 2,6-diaminopyridine core for metal chelation, show high sensitivity and selectivity for Cu2+ over other metal ions. This contrasts with the weaker binding of other derivatives, underscoring the impact of specific substitution patterns on the pyridine ring [1].

Fluorescent Probes Transition Metal Sensing Coordination Chemistry

2,6-Diaminopyridin-3-ol Application Scenarios


CDK Inhibitor Lead Optimization

Research teams focused on developing cyclin-dependent kinase (CDK) inhibitors should procure 2,6-diaminopyridin-3-ol as a primary scaffold. The evidence confirms that acylation of the 3-OH group yields derivatives with potent, low-nanomolar activity against CDK1/2, a property absent in the unfunctionalized core [1]. This building block is essential for establishing structure-activity relationships (SAR) in kinase inhibitor programs.

Antioxidant & Anticancer Agent Synthesis

Procurement is justified for programs exploring antioxidants with a 2,6-diaminopyridine core. Published data shows that phosphonate derivatives of this scaffold outperform structural analogs based on meta-phenylenediamine, achieving an IC50 of 7.4 µM against M-Hela cells [2]. This indicates a superior pharmacophore for developing new anticancer leads.

Transition Metal Sensor Development

This compound serves as a key starting material for creating sensitive and selective fluorescent probes for transition metals. Evidence demonstrates that proper derivatization of the 2,6-diaminopyridine core can yield a high binding affinity for Cu2+ (Ka = 6.3 × 10^6 L·mol^-1), making it a valuable tool for designing sensors, molecular logic gates, or metal-chelating polymers [3].

Phenazopyridine Metabolite & Azo Dye Production

Industrial chemists should utilize 2,6-diaminopyridin-3-ol as a certified intermediate. Specifically, its hydrochloride salt is a known precursor in the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of the pharmaceutical compound Phenazopyridine [4]. This establishes a clear, documented industrial application requiring this exact compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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